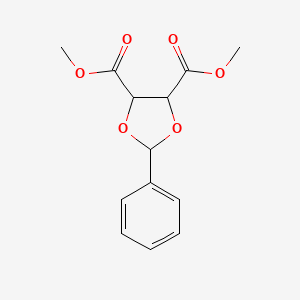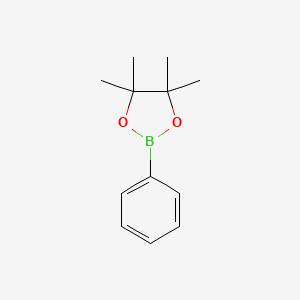![molecular formula C9H9N3OS2 B1348864 5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 52494-33-4](/img/structure/B1348864.png)
5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol
Overview
Description
5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms in its ring structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol typically involves the reaction of 2-methoxyaniline with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the thiadiazole ring . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol has several scientific research applications:
Oncology: This compound has been studied for its potential anticancer properties.
Antifungal Research: The compound has been synthesized as a derivative of glucosides and tested for its antifungal properties.
Neurology: The compound has been used to prepare new amines exhibiting anti-convulsant activity.
Antibacterial Research: It has been tested for its antibacterial properties and found to have an inhibitory effect on various bacterial strains.
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. In oncology, the compound exerts its effects by inducing apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways . In antifungal and antibacterial research, the compound disrupts the cell membrane integrity of the target organisms, leading to cell death.
Comparison with Similar Compounds
5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol is unique due to its specific structural features and diverse biological activities. Similar compounds include:
5-[(2-methoxy-5-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol: This compound has similar structural features but differs in its methyl substitution, which may affect its biological activity.
1,3,4-Substituted-thiadiazole derivatives: These compounds have been studied for their potential anticancer and antimicrobial properties, similar to this compound.
Overall, this compound stands out due to its broad range of applications and unique chemical properties.
Properties
IUPAC Name |
5-(2-methoxyanilino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-13-7-5-3-2-4-6(7)10-8-11-12-9(14)15-8/h2-5H,1H3,(H,10,11)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTOHGZAZWZINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351693 | |
| Record name | 5-(2-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828684 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52494-33-4 | |
| Record name | NSC246974 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1348782.png)
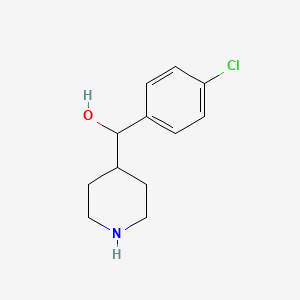
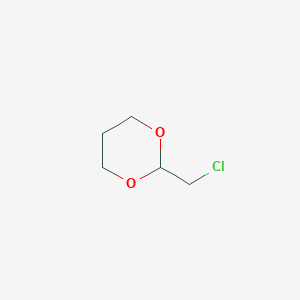
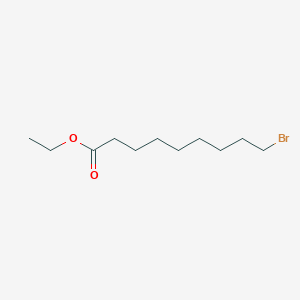
![7,7-Dibromobicyclo[4.1.0]hept-3-ene](/img/structure/B1348793.png)
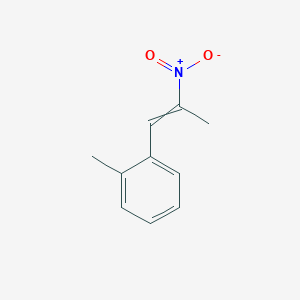
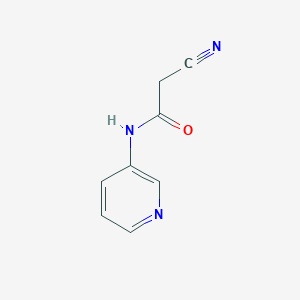
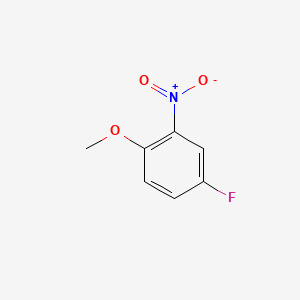

![3-[(Dimethylamino)methylidene]pentane-2,4-dione](/img/structure/B1348805.png)


